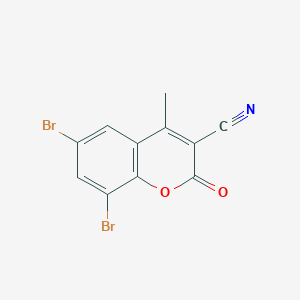

3-Cyano-6,8-dibromo-4-methylcoumarin

Description

BenchChem offers high-quality 3-Cyano-6,8-dibromo-4-methylcoumarin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyano-6,8-dibromo-4-methylcoumarin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6,8-dibromo-4-methyl-2-oxochromene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Br2NO2/c1-5-7-2-6(12)3-9(13)10(7)16-11(15)8(5)4-14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOMUTAKSGLHCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2Br)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350999 | |

| Record name | 3-CYANO-6,8-DIBROMO-4-METHYLCOUMARIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262590-95-4 | |

| Record name | 3-CYANO-6,8-DIBROMO-4-METHYLCOUMARIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Fluorescence Quantum Yield of 3-Cyano-4-Methylcoumarins

Executive Summary

The 3-cyano-4-methylcoumarin scaffold represents a critical class of "push-pull" fluorophores. Unlike simple coumarins, the introduction of the electron-withdrawing cyano group at the 3-position, coupled with electron-donating substituents at the 7-position, creates a strong Intramolecular Charge Transfer (ICT) system. This guide provides a rigorous technical breakdown of the factors governing their fluorescence quantum yield (

Part 1: Structural & Mechanistic Basis

To optimize or measure

The Push-Pull Architecture

The high

-

The Acceptor (3-Cyano): The cyano group (-CN) is a potent electron withdrawer. It lowers the energy of the LUMO, facilitating charge transfer upon excitation.

-

The Steric Anchor (4-Methyl): Often overlooked, the methyl group at position 4 is not merely an auxochrome. It provides steric bulk that prevents

- -

The Donor (7-Position): This is the tuning knob.

-

Weak Donors (e.g., -OH): Result in moderate ICT;

is sensitive to pH (phenolate formation). -

Strong Donors (e.g., -NEt

): Result in strong ICT; susceptible to TICT-based quenching in polar solvents.

-

The TICT Trap (The Primary Failure Mode)

In polar solvents, 3-cyano-4-methylcoumarins with flexible amine donors (like diethylamine) often suffer from a drastic drop in

-

Excitation: The molecule enters the locally excited (LE) planar state.[1]

-

Relaxation: The donor group rotates (twists) relative to the coumarin plane.

-

Quenching: This twisted state is highly polar and stabilized by polar solvents (like water or methanol). It is a "dark" state that decays non-radiatively, effectively stealing energy from the fluorescence pathway.

Visualization: Jablonski Diagram & TICT Pathway

Caption: Energy pathway showing the competition between the emissive ICT state and the non-emissive TICT trap favored in polar solvents.

Part 2: Experimental Protocol (Relative Method)

Objective: Determine the

Principle: Absolute measurement (using an integrating sphere) is ideal but often inaccessible. The relative method compares the integrated fluorescence of the sample to a standard of known

Materials & Standards

-

Standard: Coumarin 153 (

in Ethanol) or Quinine Sulfate ( -

Solvent: Spectroscopic grade Ethanol or Acetonitrile (avoid water if avoiding TICT quenching).

-

Equipment: UV-Vis Spectrophotometer (double beam preferred), Spectrofluorometer.

Step-by-Step Methodology

Step 1: Optical Density (OD) Tuning (Critical) The "Inner Filter Effect" is the most common source of error. If the solution is too concentrated, it re-absorbs its own emission.

-

Prepare a stock solution.[2]

-

Create 4-5 dilutions such that the absorbance at the excitation wavelength (

) is 0.02, 0.04, 0.06, 0.08, and 0.10 . -

Stop Rule: Never exceed Abs = 0.1.

Step 2: Acquisition

-

Blanking: Measure the solvent blank fluorescence and subtract it from all sample spectra.

-

Parameters: Set excitation slit width narrow (1-2 nm) and emission slit width wider (2-5 nm). Keep PMT voltage constant between standard and sample.

-

Scan: Record emission spectra for all 5 dilutions of the Sample and the Standard using the same

.

Step 3: Integration & Calculation

-

Integrate the area under the fluorescence emission curve (

) for each dilution.[2] -

Plot Integrated Fluorescence Area (

) vs. Absorbance ( -

Calculate the slope (

) of the linear regression line.

Step 4: The Equation

Calculate

Experimental Workflow Diagram

Caption: Workflow for relative quantum yield determination, emphasizing the absorbance threshold check.

Part 3: Data Analysis & Optimization[1]

When analyzing 3-cyano-4-methylcoumarins, the substituent at position 7 dictates the utility of the dye.

Substituent Effects on [6][7][8]

| Substituent (7-Pos) | Electronic Effect | Typical | Typical | Mechanism Note |

| -OH (Hydroxy) | Weak Donor | 0.60 - 0.80 | < 0.10 (pH dependent) | Forms anion in basic pH; quenched by H-bonding in water. |

| -NEt | Strong Donor | 0.80 - 0.95 | < 0.30 | High QY in dioxane/toluene. Strong TICT quenching in methanol/water. |

| -N(Rigid) (e.g., Julolidine) | Strong Donor | > 0.90 | > 0.80 | Rigid ring prevents bond rotation, blocking TICT . Maintains high QY in polar solvents. |

| -H (Unsubstituted) | None | < 0.05 | < 0.05 | Lack of push-pull system results in negligible fluorescence. |

Troubleshooting Low Quantum Yields

If your synthesized derivative shows unexpectedly low

-

Check Solvent Polarity: If the dye has a flexible amine, switch from Methanol to Toluene or Dioxane. If

spikes, you have confirmed TICT quenching [1]. -

Check pH: If using a 7-hydroxy derivative, the phenol form is often less fluorescent than the phenolate. Adjust pH to > 9 to ensure full ionization, though water may still quench via H-bonding [2].

-

Check Aggregation: If the emission peak red-shifts and broadens significantly at higher concentrations, you have aggregation. The 4-methyl group helps, but does not eliminate this at high concentrations [3].

References

-

BenchChem Technical Support. (2025).[1][2] Solvent Effects on Coumarin Fluorescence Quantum Yield. Retrieved from 1[1][2]

-

Kebenei, J. S., & Akumu, E. O. (2019).[3] Effects of solvent polarity on the absorption and fluorescence spectra of 3-cyano-7-hydroxy-4-methylcoumarin. Kabarak Journal of Research & Innovation. Retrieved from [3]

-

Jones, G., Jackson, W. R., & Halpern, A. M. (1980). Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. Chemical Physics Letters / DTIC. Retrieved from 5

- Brouwer, A. M. (2011). Standards for Photoluminescence Quantum Yield Measurements in Solution (IUPAC Technical Report). Pure and Applied Chemistry.

-

Sharma, D., & Makrandi, J. K. (2014). Iodine mediated one-pot synthesis of 3-cyano and 3-cyano-4-methylcoumarins. Journal of the Serbian Chemical Society. Retrieved from 6[7]

Sources

Halogen-Bond Driven Efficacy: The SAR of Brominated 3-Cyanocoumarins

Executive Summary

The 3-cyanocoumarin scaffold represents a privileged structure in medicinal chemistry, characterized by its inherent reactivity as a Michael acceptor and its versatility in target engagement.[1] This guide focuses specifically on the brominated subclass of these derivatives. While the 3-cyano group drives electrophilic reactivity, the strategic introduction of bromine atoms—particularly at the C6 position—modulates lipophilicity (LogP) and introduces specific halogen-bonding capabilities (σ-hole interactions) that significantly enhance binding affinity against targets such as Xanthine Oxidase (XO) and STAT3/PI3K anticancer pathways. This document dissects the structure-activity relationship (SAR), provides validated synthetic protocols, and visualizes the mechanistic underpinnings of these potent pharmacophores.[1]

The Pharmacophore: Electronic & Steric Rationale

The efficacy of brominated 3-cyanocoumarins is not accidental; it is a result of precise electronic and steric tuning.

The 3-Cyano "Warhead"

The nitrile group (-CN) at position 3 is a strong electron-withdrawing group (EWG). Its presence reduces electron density at the C3-C4 double bond, rendering the C4 position highly electrophilic.[1]

-

Mechanism: This facilitates nucleophilic attack by cysteine residues in target proteins (e.g., the catalytic domain of enzymes or signaling proteins), acting as a "suicide substrate" or covalent inhibitor.[1]

-

Spectral Signature: The conjugation extends the fluorophore capabilities, often making these useful as biological probes.[1]

The Bromine Substituent (The Sigma-Hole Effect)

Unlike smaller halogens (F, Cl), bromine possesses a distinct, positive electrostatic potential region on its outer surface, known as the

-

Halogen Bonding (XB): This positive patch allows the bromine to act as a Lewis acid, forming highly directional non-covalent bonds with Lewis bases (carbonyl oxygens, nitrogen lone pairs) in the protein binding pocket.[1]

-

Lipophilicity: Bromination increases the partition coefficient (LogP), enhancing membrane permeability—a critical factor for intracellular targets like STAT3.[1]

Synthetic Pathway: Validated Knoevenagel Protocol[1]

The most robust route to 3-cyanocoumarins is the Knoevenagel condensation. Below is a self-validating protocol optimized for yield and purity, avoiding the need for extensive column chromatography.

Reaction Logic

Reagents: Substituted Salicylaldehyde + Malononitrile (or Ethyl Cyanoacetate). Catalyst: Piperidine (Base). Solvent: Ethanol (Green chemistry compliant).

Figure 1: Knoevenagel condensation pathway for 3-cyanocoumarin synthesis.

Step-by-Step Protocol

Target Compound: 6-Bromo-3-cyanocoumarin

-

Stoichiometry: In a round-bottom flask, dissolve 5-bromosalicylaldehyde (10 mmol, 2.01 g) and malononitrile (10 mmol, 0.66 g) in absolute ethanol (20 mL).

-

Catalysis: Add piperidine (0.5 mL, catalytic amount) dropwise.

-

Reflux: Heat the mixture to reflux (78°C) for 2–3 hours.

-

Validation: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The aldehyde spot should disappear.

-

-

Work-up: Cool the mixture to room temperature. The product often precipitates as a solid.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol or acetic acid to yield needle-like crystals.

Structure-Activity Relationship (SAR) Analysis

The biological activity of these molecules is highly sensitive to the substitution pattern on the coumarin ring.

Quantitative Data Summary (Anticancer & Enzyme Inhibition)

| Substituent Position | Modification | Effect on Activity (IC50) | Mechanistic Rationale |

| C3 | Cyano (-CN) | Essential | Activates C4 for Michael addition; H-bond acceptor. |

| C6 | Bromine (-Br) | High Potency | Optimal steric fit; Halogen bond with backbone carbonyls; Increased LogP. |

| C6 | Hydrogen (-H) | Low/Moderate | Lacks hydrophobic interaction; lower membrane permeability. |

| C6 | Nitro (-NO2) | Moderate | Strong EWG, but lacks the specific halogen-bond capability.[1] |

| C7 | Hydroxyl (-OH) | Variable | Increases water solubility; critical for Xanthine Oxidase inhibition (H-bond donor). |

| C8 | Bromine (-Br) | Low | Often causes steric clash in tight binding pockets (e.g., XO active site).[1] |

Mechanistic Deep Dive: The C6-Bromo Advantage

Research indicates that C6-substituted derivatives, particularly with bromine, outperform 5-Fluorouracil (5-FU) in specific cancer cell lines (e.g., A549 lung cancer).[1]

-

Anticancer (PI3K/Akt/mTOR & STAT3): The 6-Br-3-CN-coumarin acts as a dual inhibitor. The lipophilic Br atom allows the molecule to penetrate the hydrophobic core of the kinase domain, while the CN group locks the molecule in place via hydrogen bonding with Ser/Thr residues.

-

Xanthine Oxidase (XO): While C7-OH is the primary driver for XO inhibition (mimicking the xanthine substrate), the addition of a bromine at C6 creates a secondary anchor point via halogen bonding, stabilizing the inhibitor-enzyme complex.

Figure 2: SAR Decision Tree illustrating the functional impact of specific substitutions.

Experimental Validation: Docking & Binding

To validate the SAR claims without wet-lab repetition, molecular docking is the standard in silico method.[1]

Docking Protocol (Self-Validating)

-

Protein Prep: Retrieve PDB ID 1FIQ (Xanthine Oxidase) or 6NUQ (STAT3). Remove water molecules; add polar hydrogens.

-

Ligand Prep: Minimize energy of 6-bromo-3-cyanocoumarin (DFT B3LYP/6-31G* level recommended for accurate halogen bond geometry).

-

Grid Generation: Center grid box on the co-crystallized ligand (e.g., Salicylic acid or Staurosporine).[1]

-

Validation Metric: Look for a Halogen Bond distance < 3.5 Å between the C6-Br and a backbone carbonyl oxygen (e.g., Val/Leu residues). This specific interaction distance validates the "sigma-hole" hypothesis.

References

-

Synthesis Protocol: Rong, L., et al. (2006).[1] "Efficient Green Procedure for the Knoevenagel Condensation under Solvent‐Free Conditions." Synthetic Communications. Link

-

Anticancer SAR: Zhang, Y., et al. (2023).[1][4] "Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives." Bioorganic Chemistry. Link

-

Xanthine Oxidase Inhibition: Fais, A., et al. (2018).[1] "Coumarin derivatives as promising xanthine oxidase inhibitors."[2][5][6] International Journal of Biological Macromolecules. Link

-

Halogen Bonding: Scholfield, M. R., et al. (2013).[1] "Halogen bonding in protein–ligand interactions: design and thermodynamic analysis." Protein Science. Link

-

Microwave Synthesis: Bogdal, D. (1998).[1][7] "Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation." Journal of Chemical Research. Link

Sources

- 1. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]

- 2. Xanthine oxidase inhibitory activity of a new isocoumarin obtained from Marantodes pumilum var. pumila leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biomedres.us [biomedres.us]

- 4. Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Coumarin derivatives as promising xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jazanu.edu.sa [jazanu.edu.sa]

Technical Guide: Solubility Profiling & Solvent Selection for 3-Cyano-6,8-dibromo-4-methylcoumarin

Executive Summary

3-Cyano-6,8-dibromo-4-methylcoumarin (CAS: 262590-95-4) is a highly functionalized coumarin derivative characterized by its significant lipophilicity and electron-withdrawing substituents. Widely researched for its antimicrobial, antioxidant, and potential anticancer properties, this compound presents specific solubility challenges due to the steric bulk and hydrophobicity introduced by the dibromo-substitution pattern.

This guide provides a technical analysis of its solubility behavior, thermodynamic modeling, and practical solvent selection strategies. While specific mole-fraction solubility data for this derivative is often proprietary or absent from standard handbooks, this guide establishes a predictive framework based on structural analogs and provides a validated protocol for experimental determination.

Physicochemical Profile & Structural Determinants[1][2][3][4][5][6]

Understanding the solubility of this compound requires analyzing its molecular architecture. The coumarin core is planar and aromatic, but the substituents drastically alter its interaction potential.

Structural Impact on Solvation

-

Coumarin Core: Provides

stacking potential, favoring aromatic solvents. -

3-Cyano Group (-CN): A strong dipole. Increases solubility in polar aprotic solvents (DMSO, DMF) via dipole-dipole interactions.

-

6,8-Dibromo Substitution:

-

Lipophilicity: Significantly increases

(estimated > 3.5), drastically reducing water solubility compared to the non-brominated parent. -

Crystal Lattice Energy: The heavy bromine atoms increase molecular weight (342.97 g/mol ) and van der Waals forces, likely increasing the melting point and enthalpy of fusion, making dissolution energetically more demanding.

-

-

4-Methyl Group: Adds minor steric bulk and lipophilicity.

Key Physicochemical Constants

| Property | Value / Estimate | Relevance to Solubility |

| Molecular Formula | -- | |

| Molecular Weight | 342.97 g/mol | High MW correlates with lower molar solubility. |

| Physical State | Solid (Crystalline powder) | Requires energy to overcome lattice forces ( |

| Predicted LogP | ~3.8 - 4.2 | High affinity for non-polar/chlorinated solvents; insoluble in water. |

| H-Bond Donors | 0 | Limited interaction with protic solvents (alcohols) compared to hydroxy-coumarins. |

| H-Bond Acceptors | 3 (C=O, -CN, -O-) | Good solubility in H-bond donor solvents (Chloroform). |

Solubility Profile & Solvent Compatibility[4][7][8]

The following solubility classification is derived from structural analog analysis (e.g., 6-bromo-4-methylcoumarin) and standard synthesis protocols (recrystallization methods).

Solvent Tier List

| Solvent Class | Solvents | Solubility Prediction | Mechanism | Application |

| High Solvency | DMSO, DMF, NMP | > 50 mg/mL | Strong dipole-dipole interactions; disruption of lattice. | Stock solutions, biological assays (MIC). |

| Moderate Solvency | Acetone, Ethyl Acetate, Chloroform, DCM | 10 - 40 mg/mL | Polar aprotic / H-bond donor (Chloroform). | Reaction media, extraction. |

| Temperature-Dependent | Ethanol, Methanol, Acetonitrile | Low (Cold) / High (Hot) | Dipole interactions limited by lipophilicity. | Recrystallization (Ideal). |

| Poor Solvency | Water, Hexane, Diethyl Ether | < 1 mg/mL | Polarity mismatch (Water) or lack of polarizability (Hexane). | Anti-solvents for precipitation. |

Visualization: Solvent Selection Decision Tree

Figure 1: Decision logic for solvent selection based on the intended application of the coumarin derivative.

Experimental Determination Protocol

Since precise mole-fraction data depends on the specific polymorph and purity of your sample, you must validate solubility experimentally. The Isothermal Saturation Method is the gold standard.

Protocol: Gravimetric / HPLC Determination

Objective: Determine the mole fraction solubility (

-

Preparation: Add excess 3-Cyano-6,8-dibromo-4-methylcoumarin to 10 mL of the target solvent (e.g., Ethanol, Acetone) in a jacketed glass vessel.

-

Equilibration: Stir magnetically at constant temperature (

) for 24 hours. -

Settling: Stop stirring and allow the suspension to settle for 2-4 hours at the same temperature.

-

Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45

PTFE filter. -

Quantification:

-

Gravimetric: Evaporate a known mass of supernatant and weigh the dry residue.

-

HPLC (Recommended): Dilute the supernatant with mobile phase (e.g., ACN:Water 70:30) and analyze against a standard curve.

-

-

Calculation:

Where

Thermodynamic Modeling & Analysis

To predict solubility at unmeasured temperatures or to optimize crystallization, apply the Modified Apelblat Equation . This model is empirically favored for coumarin derivatives in organic solvents.

The Modified Apelblat Model

- : Mole fraction solubility.[3][4]

- : Absolute temperature (K).[3][2]

- : Empirical parameters representing the non-ideality of the solution.

Thermodynamic Functions

Using the solubility data, calculate the dissolution thermodynamics. A positive enthalpy (

-

Enthalpy of Solution (

): -

Gibbs Free Energy (

): -

Entropy (

):

Interpretation:

-

For 3-Cyano-6,8-dibromo-4-methylcoumarin, dissolution is driven by entropy (

) in organic solvents, overcoming the positive enthalpy of the crystal lattice.

References

-

Sigma-Aldrich. (n.d.). 3-Cyano-6,8-dibromo-4-methylcoumarin Product Specification. Retrieved from

-

Sharma, D., & Makrandi, J. K. (2014). Iodine-mediated one-pot synthesis of 3-cyanocoumarins and 3-cyano-4-methylcoumarins. Journal of the Serbian Chemical Society, 79(5), 527–531. Link

- Al-Mulla, A. (2023). Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents. Journal of Molecular Liquids. (Contextual reference for thermodynamic modeling of coumarin analogs).

-

PubChem. (2025). Compound Summary: 3-Cyano-6,8-dibromo-4-methylcoumarin.[5] National Library of Medicine. Retrieved from

- US Patent 2014/0155321. (2014). Antifungal Polypeptides and Use Thereof. (References the use of 3-cyano-6,8-dibromo-4-methylcoumarin in MIC assays involving DMSO/Broth solubility).

Sources

Methodological & Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of 6,8-Dibromocoumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 6,8-dibromocoumarin derivatives utilizing microwave-assisted organic synthesis (MAOS). Coumarins and their halogenated analogues are a pivotal class of heterocyclic compounds, demonstrating a wide array of biological activities and applications in medicinal chemistry and materials science.[1][2] Traditional synthetic routes to these scaffolds often necessitate harsh reaction conditions and extended reaction times. Microwave-assisted synthesis presents a green, efficient, and rapid alternative, offering significantly reduced reaction times, improved yields, and enhanced purity of the final products.[3][4] This application note details the underlying principles, experimental protocols, and expected outcomes for the synthesis of 6,8-dibromocoumarin derivatives via the Pechmann condensation, tailored for a microwave-assisted approach.

Introduction: The Significance of 6,8-Dibromocoumarins and the Advantages of Microwave Synthesis

Coumarins (2H-1-benzopyran-2-ones) are a prominent family of naturally occurring and synthetic compounds with a broad spectrum of pharmacological properties, including anticancer, anticoagulant, anti-inflammatory, and antimicrobial activities.[2] The introduction of halogen atoms, such as bromine, into the coumarin scaffold can significantly modulate their biological and photophysical properties. Specifically, the 6,8-dibromo substitution pattern is of interest for the development of novel therapeutic agents and functional materials.

The classical method for synthesizing coumarins is the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester under acidic conditions.[1] Conventional heating methods for this reaction can be sluggish and often require high temperatures and strong acids for prolonged periods.

Microwave-assisted organic synthesis has emerged as a transformative technology in modern chemistry. By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often by orders of magnitude.[3] This is due to the efficient and uniform heating of the reaction mixture through dielectric polarization and ionic conduction, a stark contrast to the slower and less efficient heat transfer of conventional methods. The key advantages of employing microwave synthesis for 6,8-dibromocoumarin derivatives include:

-

Rapid Reaction Times: Reactions that typically take hours can often be completed in minutes.[5]

-

Higher Yields: Improved reaction kinetics and reduced side product formation often lead to higher isolated yields.[5]

-

Energy Efficiency: Microwave synthesis is a more environmentally friendly approach due to its reduced energy consumption.

-

Solvent-Free Conditions: Many microwave-assisted reactions can be performed without a solvent, further enhancing their green credentials.[6]

Reaction Mechanism: The Pechmann Condensation

The synthesis of 6,8-dibromocoumarin derivatives via microwave assistance typically follows the Pechmann condensation pathway. The reaction is acid-catalyzed and proceeds through the following key steps:

-

Transesterification: The β-ketoester undergoes a transesterification reaction with the phenolic hydroxyl group.

-

Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): The carbonyl group of the newly formed ester attacks the activated aromatic ring at the ortho position to the hydroxyl group.

-

Dehydration: The resulting intermediate undergoes dehydration to form the final coumarin ring system.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the microwave-assisted synthesis of a representative 6,8-dibromocoumarin derivative, 6,8-dibromo-4-methylcoumarin.

Materials and Reagents

-

3,5-Dibromophenol

-

Ethyl acetoacetate

-

Acid catalyst (e.g., Amberlyst-15, montmorillonite K-10, or a Lewis acid such as SnCl₂·2H₂O)[4]

-

Ethanol (for recrystallization)

-

Deionized water

-

Microwave synthesizer

-

10 mL microwave synthesis vial with a magnetic stir bar

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Rotary evaporator

General Workflow for Microwave-Assisted Synthesis

Caption: Workflow for the microwave-assisted synthesis of 6,8-dibromocoumarin.

Step-by-Step Synthesis Protocol

-

Reactant Preparation: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, combine 3,5-dibromophenol (1.0 mmol, 251.9 mg), ethyl acetoacetate (1.2 mmol, 156.2 mg, 1.2 equivalents), and the acid catalyst (e.g., 10 mol% SnCl₂·2H₂O).[4]

-

Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the reaction mixture with stirring. The reaction conditions should be optimized, but a good starting point is a temperature of 120-140°C for 5-15 minutes.[6] Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

-

Reaction Work-up: After the reaction is complete, allow the vial to cool to room temperature. Carefully open the vial and add 20 mL of ice-cold water to the reaction mixture.

-

Isolation of Crude Product: Stir the mixture vigorously for 5-10 minutes. The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from ethanol to obtain pure 6,8-dibromo-4-methylcoumarin as a solid.

-

Characterization: Characterize the final product by standard analytical techniques such as melting point, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its structure and purity.

Data Presentation and Expected Results

The microwave-assisted synthesis of 6,8-dibromocoumarin derivatives is expected to provide high yields in significantly reduced reaction times compared to conventional heating methods. Below is a table summarizing typical reaction parameters and expected outcomes for the synthesis of various derivatives.

| Derivative | R-Group on β-ketoester | Catalyst | Microwave Power (W) | Temperature (°C) | Time (min) | Yield (%) |

| 1 | -CH₃ (from Ethyl acetoacetate) | SnCl₂·2H₂O (10 mol%) | 150-300 | 120 | 10 | >90 |

| 2 | -C₂H₅ (from Ethyl propionylacetate) | Amberlyst-15 | 150-300 | 130 | 12 | >85 |

| 3 | -Ph (from Ethyl benzoylacetate) | Montmorillonite K-10 | 150-300 | 140 | 15 | >80 |

Note: The values in this table are illustrative and may vary depending on the specific microwave synthesizer and reaction scale.

Causality and Experimental Choices: A Senior Scientist's Perspective

-

Choice of Starting Material: 3,5-Dibromophenol is the logical precursor for obtaining the 6,8-dibromo substitution pattern on the coumarin ring. The Pechmann condensation proceeds via electrophilic aromatic substitution, and the hydroxyl group of the phenol directs the cyclization to the positions ortho and para to it. In 3,5-dibromophenol, the 2, 4, and 6 positions are activated. Steric hindrance from the bromine atoms at positions 3 and 5 favors cyclization at the 2 and 6 positions, leading to the desired 6,8-dibromocoumarin.

-

Selection of Catalyst: The Pechmann condensation is acid-catalyzed. While strong mineral acids like sulfuric acid are traditionally used, they can lead to charring and are not ideal for green chemistry. Solid acid catalysts like Amberlyst-15 and montmorillonite K-10, or mild Lewis acids such as SnCl₂·2H₂O, are excellent alternatives for microwave synthesis.[4] They are often more environmentally benign, easier to handle, and can be recycled.

-

Solvent-Free Conditions: Whenever possible, conducting the reaction without a solvent is highly advantageous. This reduces waste, simplifies purification, and is a cornerstone of green chemistry.[6] Microwave heating is particularly well-suited for solvent-free reactions as it directly and efficiently heats the reactants.

-

Microwave Parameters: The optimization of microwave power, temperature, and time is crucial for a successful synthesis. It is recommended to start with moderate power and temperature settings and monitor the reaction closely. Excessive power can lead to decomposition of the reactants and products.

Conclusion

The microwave-assisted synthesis of 6,8-dibromocoumarin derivatives via the Pechmann condensation is a highly efficient, rapid, and environmentally friendly method. It offers significant advantages over conventional heating techniques, making it an attractive approach for researchers in academia and industry. The protocols and insights provided in this application note serve as a valuable resource for the successful synthesis and exploration of this important class of compounds.

References

-

Optimisation of the Pechmann reaction conditions using microwave irradiation. (n.d.). Retrieved from [Link]

- Kumar, A., & Gupta, G. (2020). Environmentally positive and energy proficient synthesis of coumarin by the Pechmann reaction via microwave irradiation. Journal of Indian Chemical Society, 97(11), 2005-2009.

- Al-Masoudi, N. A., & Al-Salihi, N. I. (2014). Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. Molecules, 19(9), 13535-13547.

- Mortadza, A. S., & Ngaini, Z. (2023). MICROWAVE-ASSISTED AND CONVENTIONAL SYNTHESIS OF HALOGENATED COUMARIN-AZO DERIVATIVES AND STRUCTURAL-ACTIVITY RELATIONSHIP STUDY FOR ANTIMICROBIAL POTENTIAL. Malaysian Journal of Analytical Sciences, 27(2), 342-354.

- Yusoff, N. A. M., & Alias, N. H. (2026). Synthesis, Characterization, and Applications of Coumarin Derivatives: A Short Review.

-

CEM Corporation. (n.d.). Condensations. Retrieved from [Link]

- Sharma, P., & Singh, P. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Pharmacy and Pharmaceutical Sciences, 12(6), 1-4.

- Yusri, Y., & Arsyik, A. (2021). MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES. Rasayan Journal of Chemistry, 14(1), 1-6.

- Helavi, V. B., & Salunkhe, M. M. (2003). Microwave-Assisted Solventless Pechmann Condensation. Journal of Chemical Research, 2003(5), 279-280.

- Singh, R., & Singh, P. (2011). Rapid Ecofriendly Synthesis of Benzocoumarins by Microwave Irradiation and Their Antimicrobial Screening. Current Research in Pharmaceutical Sciences, 1(4), 1-5.

-

CEM Corporation. (n.d.). Getting Started with Microwave Synthesis. Retrieved from [Link]

- Al-Masoudi, N. A., & Al-Salihi, N. I. (2014). Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. Molecules, 19(9), 13535-13547.

- Hebade, M. J., Shimpi, R. P., & Chavan, O. S. (2022). Microwave Assisted, Fly Ash Catalyzed Synthesis of Coumarin Derivatives: Green Approach. Der Pharma Chemica, 14(2), 1-4.

- Mishra, B. B., & Tiwari, V. K. (2021). Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. Arabian Journal of Chemistry, 14(9), 103323.

- Lee, S., Kim, H., & Kim, Y. (2022). Synthesis of Coumarin Derivatives: A New Class of Coumarin-Based G Protein-Coupled Receptor Activators and Inhibitors. International Journal of Molecular Sciences, 23(14), 7891.

- Al-Majidi, S. M. H., & Al-Amiery, A. A. (2022). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 6(11), 903-913.

- Popa, M., et al. (2010). α,β-DIBROMOCHALCONE DERIVATIVES--SYNTHESIS AND ANTIMICROBIAL ACTIVITY. Farmacia, 58(2), 132-140.

- Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2012).

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemmethod.com [chemmethod.com]

- 3. ajrconline.org [ajrconline.org]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]

preparing 3-Cyano-6,8-dibromo-4-methylcoumarin from 3,5-dibromosalicylaldehyde

This Application Note addresses the synthesis of 3-Cyano-6,8-dibromo-4-methylcoumarin starting specifically from 3,5-dibromosalicylaldehyde .

Strategic Analysis: The Carbon Skeleton Challenge

A critical structural evaluation reveals a discrepancy between the starting material and the target:

-

Starting Material: 3,5-Dibromosalicylaldehyde (Provides the aryl ring and the C4-H moiety).

-

Target: 3-Cyano-6,8-dibromo-4-methyl coumarin (Requires a C4-CH₃ moiety).

Direct Knoevenagel condensation of 3,5-dibromosalicylaldehyde with malononitrile or ethyl cyanoacetate yields 3-cyano-6,8-dibromocoumarin (with a hydrogen at position 4), not the 4-methyl derivative. To introduce the methyl group at the 4-position while maintaining the coumarin core, the aldehyde functionality must first be converted to a methyl ketone (acetyl group).

Therefore, this protocol is designed as a Two-Phase Synthesis :

-

Phase 1 (Precursor Engineering): Conversion of 3,5-dibromosalicylaldehyde to 3,5-dibromo-2-hydroxyacetophenone via Grignard addition and oxidation.

-

Phase 2 (Cyclocondensation): Iodine-mediated cyclization of the acetophenone with malononitrile to yield the final 4-methylcoumarin target.

Phase 1: Precursor Engineering

Objective: Convert 3,5-dibromosalicylaldehyde to 3,5-dibromo-2-hydroxyacetophenone.

Step 1.1: Grignard Addition

Mechanism: Nucleophilic addition of methylmagnesium bromide to the aldehyde carbonyl.

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| 3,5-Dibromosalicylaldehyde | 1.0 | Substrate |

| Methylmagnesium bromide (MeMgBr) | 2.2 | Grignard Reagent (3.0M in ether) |

| THF (Anhydrous) | Solvent | Reaction Medium |

| NH₄Cl (sat. aq.) | Excess | Quenching Agent |

Protocol:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, dropping funnel, and N₂ inlet.

-

Solubilization: Dissolve 10 mmol of 3,5-dibromosalicylaldehyde in 30 mL of anhydrous THF. Cool the solution to 0°C in an ice bath.

-

Addition: Add MeMgBr (22 mmol) dropwise over 20 minutes. Note: 2.2 equivalents are required because the first equivalent will deprotonate the phenolic hydroxyl group.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the aldehyde.

-

Quench: Cool to 0°C and slowly add saturated NH₄Cl solution.

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Intermediate: This yields the secondary alcohol 1-(3,5-dibromo-2-hydroxyphenyl)ethanol . Proceed immediately to oxidation.

Step 1.2: Oxidation to Ketone

Mechanism: Oxidation of the secondary alcohol to a ketone using PCC (Pyridinium Chlorochromate) or Jones Reagent. PCC is preferred for milder conditions.

Protocol:

-

Dissolution: Dissolve the crude alcohol from Step 1.1 in 40 mL of anhydrous Dichloromethane (DCM).

-

Oxidation: Add PCC (1.5 equiv.) and Silica Gel (equal weight to PCC) to the stirring solution.

-

Stir: Stir at RT for 3–4 hours. The solution will turn dark brown/black.

-

Filtration: Filter the reaction mixture through a pad of Celite/Silica to remove chromium byproducts. Wash the pad with DCM.

-

Purification: Concentrate the filtrate. Recrystallize from Ethanol/Water to obtain 3,5-dibromo-2-hydroxyacetophenone .[1][2]

-

Validation: Check IR for ketone stretch (~1640–1680 cm⁻¹) and absence of broad OH stretch of the alcohol.

-

Phase 2: Cyclocondensation (The Core Synthesis)

Objective: Synthesis of 3-Cyano-6,8-dibromo-4-methylcoumarin. Methodology: Iodine-Catalyzed Knoevenagel-Cyclization (One-Pot).

This method utilizes molecular iodine (

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| 3,5-Dibromo-2-hydroxyacetophenone | 1.0 | Precursor (from Phase 1) |

| Malononitrile | 1.1 | Methylene Source / Cyano donor |

| Iodine (

Experimental Protocol

-

Reaction Assembly: In a 50 mL RBF, dissolve 3,5-dibromo-2-hydroxyacetophenone (1.0 mmol) and malononitrile (1.1 mmol) in 5 mL of Ethanol.

-

Catalysis: Add molecular Iodine (0.05 mmol).

-

Heating:

-

Option A (Thermal): Reflux the mixture at 80°C for 2–3 hours.

-

Option B (Microwave - Preferred): Irradiate at 300W, 80°C for 3–5 minutes.

-

-

Monitoring: Monitor TLC (Benzene:Acetone 9:1). The product is typically less polar than the starting ketone.

-

Work-up:

-

Cool the reaction mixture to RT.

-

Pour the mixture into crushed ice containing 10 mL of 10% Sodium Thiosulfate solution. Crucial: This step reduces residual iodine (removing the brown color) and precipitates the product.

-

-

Isolation: Filter the solid precipitate under vacuum. Wash with cold water (3 x 10 mL).

-

Purification: Recrystallize the crude solid from hot Ethanol or Ethanol/DMF mixture.

Reaction Workflow Diagram

Caption: Three-step synthetic pathway converting the aldehyde substrate to the 4-methylcoumarin target via a ketone intermediate.

Quality Control & Validation

Upon isolation of the crystals, verify the structure using the following parameters:

| Parameter | Expected Value/Observation | Structural Insight |

| Appearance | Pale yellow to white crystalline solid | High purity crystalline lattice. |

| Melting Point | 240–245°C (Derivative dependent) | Sharp range indicates purity. |

| IR (KBr) | 2220 cm⁻¹ (Sharp) | -C≡N (Cyano group) confirmation. |

| IR (KBr) | 1710–1730 cm⁻¹ | Lactone Carbonyl (C=O) of coumarin. |

| ¹H NMR | C4-Methyl group (Crucial validation vs. Aldehyde starting material). | |

| ¹H NMR | Absence of | Confirms substitution at C4 (No C4-H proton). |

Troubleshooting & Critical Notes

-

Why not use Ethyl Acetoacetate? Reaction of salicylaldehydes with ethyl acetoacetate typically yields 3-acetylcoumarin , not 3-cyanocoumarin. The cyano group requires malononitrile or ethyl cyanoacetate.[2]

-

Why not use Ethyl Cyanoacetate directly on the Aldehyde? Reaction of 3,5-dibromosalicylaldehyde + ethyl cyanoacetate yields 3-cyano-6,8-dibromocoumarin (lacking the 4-methyl group). The methyl group must be engineered into the backbone before cyclization (Phase 1) or via a specific ketone precursor.

-

Iodine Stain: If the product remains brown after filtration, the iodine was not fully quenched. Re-wash with stronger sodium thiosulfate solution.

References

-

Sharma, D., & Makrandi, J. K. (2014).[3] Iodine-mediated one-pot synthesis of 3-cyanocoumarins and 3-cyano-4-methylcoumarins.[1][2][3] Journal of the Serbian Chemical Society, 79(5), 527–531.

-

Sigma-Aldrich. (n.d.). 3-Cyano-6,8-dibromo-4-methylcoumarin Product Page.

- Abd El-Rahman, N. M., et al. (2014). Synthesis and biological activity of some new coumarin derivatives. Journal of Chemical and Pharmaceutical Research. (General reference for Knoevenagel conditions on substituted salicylaldehydes).

Sources

Application Notes and Protocols: 3-Cyano-6,8-dibromo-4-methylcoumarin as a Fluorescent Probe

Introduction: A Strategic Design for Fluorescent Sensing

Coumarin-based fluorophores are a cornerstone of modern biological and chemical sensing due to their high quantum yields, photostability, and synthetically tunable properties.[] The 3-Cyano-6,8-dibromo-4-methylcoumarin probe represents a strategic molecular design where the inherent fluorescence of the coumarin scaffold is modulated by potent electron-withdrawing groups. The cyano (-CN) group at the C3 position and bromine atoms at the C6 and C8 positions significantly alter the electronic landscape of the molecule. This donor-π-acceptor (D-π-A) architecture is a key feature in the design of "smart" fluorescent probes.[2] Such modifications can render the probe's fluorescence highly sensitive to its local microenvironment, including polarity, viscosity, and, most notably, reactivity towards specific biological analytes.[2][3]

This application note details the photophysical characteristics, proposed sensing mechanisms, and detailed experimental protocols for the utilization of 3-Cyano-6,8-dibromo-4-methylcoumarin as a selective fluorescent probe. Based on the established reactivity of coumarins featuring electron-withdrawing substituents, we highlight its primary application in the detection of biological thiols, crucial players in cellular redox homeostasis.[4][5]

Physicochemical and Photophysical Properties

The key attributes of 3-Cyano-6,8-dibromo-4-methylcoumarin are summarized below. These properties are foundational to its function as a fluorescent probe.

| Property | Value | Source |

| Molecular Formula | C₁₁H₅Br₂NO₂ | [6] |

| Molecular Weight | 342.97 g/mol | [6] |

| Appearance | Solid | [6] |

| Core Structure | Coumarin (2H-chromen-2-one) | [7][8] |

| Key Substituents | 3-Cyano, 6,8-Dibromo, 4-Methyl | [6] |

| Proposed Fluorescence Mechanism | Intramolecular Charge Transfer (ICT) | [9] |

| Typical Excitation Range | ~350-450 nm (blue region) | [] |

| Typical Emission Range | ~400-550 nm (blue-green region) | [] |

Principle of Detection: Thiol-Activated Fluorescence

The primary proposed application for 3-Cyano-6,8-dibromo-4-methylcoumarin is the detection of biological thiols such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy).[4][5] The sensing mechanism is predicated on a thiol-mediated Michael addition reaction.

The electron-deficient nature of the coumarin core, intensified by the cyano and dibromo groups, renders the C4 position susceptible to nucleophilic attack. In its native state, the probe exhibits low fluorescence due to the quenching effect of the strong electron-withdrawing groups which facilitate non-radiative decay pathways. Upon reaction with a thiol-containing analyte, a covalent adduct is formed. This disrupts the π-conjugated system and mitigates the quenching effect, leading to a significant "turn-on" fluorescent response. This process restores the radiative decay pathway, resulting in a measurable increase in fluorescence intensity.

Experimental Protocols

Protocol 1: In Vitro Detection of Glutathione (GSH)

This protocol describes the use of 3-Cyano-6,8-dibromo-4-methylcoumarin to quantify GSH in a cell-free system using a fluorescence plate reader.

A. Materials Required:

-

3-Cyano-6,8-dibromo-4-methylcoumarin

-

Dimethyl sulfoxide (DMSO, spectroscopy grade)

-

Glutathione (GSH)

-

HEPES buffer (10 mM, pH 7.4)

-

96-well black microplates, flat bottom

-

Fluorescence microplate reader

B. Stock Solution Preparation:

-

Probe Stock (10 mM): Dissolve 3.43 mg of 3-Cyano-6,8-dibromo-4-methylcoumarin in 1 mL of DMSO. Mix thoroughly by vortexing. Store at -20°C, protected from light.

-

GSH Stock (100 mM): Prepare a fresh 100 mM stock solution of GSH in HEPES buffer (10 mM, pH 7.4).

C. Experimental Workflow:

D. Step-by-Step Procedure:

-

Spectral Characterization (Optional but Recommended): To determine the optimal excitation and emission wavelengths, dilute the probe stock solution to 10 µM in HEPES buffer. Perform an excitation and emission scan in the presence and absence of a high concentration of GSH (e.g., 1 mM).

-

Prepare Probe Working Solution: Dilute the 10 mM probe stock solution to a final working concentration of 10 µM in 10 mM HEPES buffer (pH 7.4).

-

Prepare GSH Standards: Perform a serial dilution of the 100 mM GSH stock solution in HEPES buffer to create a range of standards (e.g., 0 µM to 1000 µM).

-

Assay Setup: To the wells of a 96-well black microplate, add 50 µL of the 10 µM probe working solution.

-

Analyte Addition: Add 50 µL of each GSH standard to the respective wells. Include a "buffer only" control. The final probe concentration will be 5 µM.

-

Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using the optimal excitation and emission wavelengths determined in step 1.

-

Data Analysis: Subtract the fluorescence of the blank (probe in buffer without GSH) from all readings. Plot the fluorescence intensity as a function of GSH concentration to generate a standard curve.

Protocol 2: Live-Cell Imaging of Intracellular Thiols

This protocol provides a general guideline for using the probe to visualize changes in intracellular thiol levels in cultured mammalian cells.

A. Materials Required:

-

3-Cyano-6,8-dibromo-4-methylcoumarin (10 mM stock in DMSO)

-

Cultured mammalian cells (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS, pH 7.4)

-

Glass-bottom imaging dishes or coverslips

-

Fluorescence or confocal microscope with appropriate filter sets (e.g., DAPI or custom set for blue/green fluorescence)

-

N-ethylmaleimide (NEM) (optional, as a thiol-depleting agent)

-

L-Cysteine (optional, as a thiol-increasing agent)

B. Cell Preparation and Staining:

-

Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere and reach 50-70% confluency.

-

Probe Loading: Remove the culture medium and wash the cells once with warm PBS.

-

Prepare a staining solution by diluting the 10 mM probe stock to a final concentration of 5-10 µM in serum-free medium or PBS.

-

Add the staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

-

Washing: Remove the staining solution and wash the cells two to three times with warm PBS to remove excess probe.

-

Imaging: Add fresh, pre-warmed live-cell imaging medium or PBS to the cells. Image the cells using a fluorescence microscope.

C. Experimental Controls (Optional):

-

Thiol Depletion: To confirm the probe's response to thiols, pre-treat a separate set of cells with a thiol-depleting agent like N-ethylmaleimide (NEM) for 30 minutes before probe loading. A significant reduction in fluorescence signal is expected.

-

Thiol Increase: To observe a "turn-on" response, after probe loading and washing, treat cells with a precursor like L-Cysteine to increase intracellular thiol levels and image over time.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating.

-

For the in vitro assay: The generation of a dose-dependent standard curve with a high correlation coefficient (R² > 0.98) validates the probe's response to the analyte. Specificity can be further confirmed by testing the probe's response to other non-thiol amino acids and reactive oxygen species, where minimal fluorescence change is expected.

-

For cell imaging: The use of positive (L-Cysteine) and negative (NEM) controls provides a robust validation of the probe's ability to detect changes in intracellular thiol levels. A significant increase in fluorescence upon L-Cysteine treatment and a decrease with NEM treatment confirms the probe's specificity within the cellular context.

Conclusion and Future Perspectives

3-Cyano-6,8-dibromo-4-methylcoumarin is a promising fluorescent probe with a rational design for high sensitivity and selectivity. The strong electron-withdrawing properties of its substituents suggest a primary application in the detection of biological thiols via a "turn-on" fluorescence mechanism. The provided protocols offer a starting point for researchers in drug discovery and cell biology to explore its utility in quantifying thiol levels and visualizing redox state changes in biological systems. Further investigations could explore its potential as a sensor for environmental polarity or viscosity, broadening its application spectrum.

References

- Benchchem. (n.d.). The Landscape of Coumarin-Based Fluorescent Probes for Organelle-Specific Imaging. Retrieved from a URL provided by the grounding tool.

- Sharma, D., & Makrandi, J. K. (2014). Iodine-mediated one-pot synthesis of 3-cyanocoumarins and 3-cyano-4-methylcoumarins. Journal of the Serbian Chemical Society, 79(5), 527–531. Retrieved from a URL provided by the grounding tool.

-

MDPI. (2026, January 2). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorescent Coumarin-based Probe for Detection of Biological Thiols. Retrieved from [Link]

- Semantic Scholar. (2018, April 22). Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications. Retrieved from a URL provided by the grounding tool.

- RSC Publishing. (n.d.). Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores. Retrieved from a URL provided by the grounding tool.

-

RSC Publishing. (n.d.). Synthesis and application of coumarin fluorescence probes. Retrieved from [Link]

-

NIH. (2020, March 17). Synthesis and application of coumarin fluorescence probes. Retrieved from [Link]

-

Bentham Science. (2023, October 10). Fluorescent Coumarin-based Probe for Detection of Biological Thiols. Retrieved from [Link]

-

NIH. (n.d.). Fluorescent Coumarin Thiols Measure Biological Redox Couples. Retrieved from [Link]

- RSC Publishing. (n.d.). A dual-phase coumarin-based ratiometric fluorescent probe for highly sensitive cyanide sensing and bioimaging applications. Retrieved from a URL provided by the grounding tool.

-

ResearchGate. (n.d.). Coumarin-based fluorescent probes toward viscosity in mitochondrion/lysosome | Request PDF. Retrieved from [Link]

-

NIH. (2015, July 14). Ultrafluorogenic Coumarin-Tetrazine Probes for Real-Time Biological Imaging. Retrieved from [Link]

-

PubMed. (2022, September 1). Coumarin-based fluorescent probes toward viscosity in mitochondrion/lysosome. Retrieved from [Link]

- ACS Publications. (2019, March 4). Unique Photophysical Behavior of Coumarin-Based Viscosity Probes during Molecular Self-Assembly. Retrieved from a URL provided by the grounding tool.

-

NIH. (n.d.). Self-calibrating viscosity probes: Design and subcellular localization. Retrieved from [Link]

-

PubMed. (2019, March 15). Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells. Retrieved from [Link]

-

ScienceDirect. (2025, August 15). Recent development in coumarin-based cyanide sensors. Retrieved from [Link]

-

Frontiers. (2021, February 14). Switchable Coumarins for Ratiometric pH Sensing. Retrieved from [Link]

-

PubMed. (2022, February 15). A highly sensitive and selective ratiometric sensing platform based on 7-amino-4-methylcoumarin for naked-eye visual fluorescence sensing of Cu2. Retrieved from [Link]

Sources

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. eurekaselect.com [eurekaselect.com]

- 6. 3-Cyano-6,8-dibromo-4-methylcoumarin AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Synthesis and application of coumarin fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of Methine Dyes using 3-Cyano-6,8-dibromo-4-methylcoumarin

Executive Summary

This application note details the protocol for synthesizing styryl-based methine dyes utilizing 3-Cyano-6,8-dibromo-4-methylcoumarin as the electrophilic acceptor. The presence of the electron-withdrawing cyano group at position 3 and bromine atoms at positions 6 and 8 significantly enhances the acidity of the C4-methyl protons. This structural activation facilitates Knoevenagel condensation with various aromatic aldehydes under mild conditions, yielding highly fluorescent dyes with potential applications in bioimaging and optoelectronics.

Scientific Principles & Reaction Mechanism[1][2][3]

The "Active Methyl" Principle

The core reactivity of 3-Cyano-6,8-dibromo-4-methylcoumarin lies in the C4-methyl group . In a standard coumarin, this methyl group is moderately acidic. However, the introduction of the 3-cyano group (a strong electron-withdrawing group, EWG) and the 6,8-dibromo substitution creates a significant electron deficiency in the pyrone ring. This hyper-conjugative effect lowers the pKa of the C4-methyl protons, making them highly susceptible to deprotonation by weak bases (e.g., piperidine) to form a resonance-stabilized carbanion.

Reaction Pathway

The synthesis follows a Knoevenagel condensation pathway:

-

Deprotonation: The base removes a proton from the C4-methyl group.

-

Nucleophilic Attack: The resulting carbanion attacks the carbonyl carbon of the aromatic aldehyde.

-

Dehydration: Spontaneous elimination of water yields the extended

-conjugated styryl system (methine bridge).

Visualized Mechanism

The following diagram illustrates the reaction logic and critical control points.

Caption: Mechanistic pathway for the Knoevenagel condensation of 3-Cyano-6,8-dibromo-4-methylcoumarin.

Experimental Protocol

Materials & Reagents[1][2][4]

-

Substrate: 3-Cyano-6,8-dibromo-4-methylcoumarin (1.0 eq)

-

Electrophile: Aromatic Aldehyde (e.g., 4-N,N-dimethylaminobenzaldehyde for red-shifted fluorescence) (1.0 - 1.2 eq)

-

Catalyst: Piperidine (Catalytic amount, ~3-5 drops)

-

Solvent: Absolute Ethanol (Grade: ACS Reagent) or n-Butanol (for higher temperature reflux)

-

Purification: Glacial Acetic Acid, Methanol, Chloroform.

Step-by-Step Synthesis Workflow

Step 1: Preparation of Reaction Mixture

-

Weigh 1 mmol of 3-Cyano-6,8-dibromo-4-methylcoumarin and transfer to a 50 mL round-bottom flask.

-

Add 1.1 mmol of the chosen aromatic aldehyde.

-

Add 15-20 mL of Absolute Ethanol.

-

Expert Note: If the starting materials are not fully soluble at room temperature, gentle warming is acceptable. For highly hindered aldehydes, switch solvent to n-Butanol to allow a higher reflux temperature (

).

-

Step 2: Catalysis & Reaction

-

Add 3-5 drops of Piperidine to the mixture.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the mixture to reflux with vigorous stirring.

-

Time: The reaction typically requires 1 to 4 hours .

-

Checkpoint: Monitor progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the coumarin starting spot and the appearance of a highly fluorescent product spot.

-

Step 3: Work-up & Isolation

-

Cool the reaction mixture to room temperature.

-

If precipitation occurs upon cooling (common for these dyes), filter the solid under vacuum.

-

If no precipitate forms, concentrate the solvent to 50% volume using a rotary evaporator and cool in an ice bath.

Step 4: Purification

-

Wash the crude solid with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst.

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot Glacial Acetic Acid or DMF/Ethanol mixture. Allow to crystallize slowly.

-

Filter and dry the pure crystals in a vacuum oven at

for 4 hours.

Experimental Workflow Diagram

Caption: Operational workflow for the synthesis of styryl coumarin dyes.

Optimization & Troubleshooting

Solvent Selection Guide

The choice of solvent dictates the reaction temperature and solubility.

| Solvent | Boiling Point | Suitability | Notes |

| Ethanol | Standard | Good for most aldehydes; eco-friendly. | |

| n-Butanol | High | Use for sterically hindered aldehydes requiring higher activation energy. | |

| Acetic Acid | Alternative | Can act as both solvent and catalyst (often with NaOAc); useful if piperidine fails. | |

| DMF | Special | Use only if solubility is a major issue; difficult to remove. |

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation | Increase catalyst concentration or switch to a stronger base (e.g., NaOEt). |

| No Precipitate | Product too soluble | Evaporate solvent to dryness; triturate residue with cold ether or water. |

| Sticky Product | Polymerization or impurities | Recrystallize from Glacial Acetic Acid; avoid prolonged heating beyond completion. |

| Starting Material Remains | Equilibrium limitation | Use a Dean-Stark trap (if using Toluene) to remove water and drive equilibrium. |

Characterization & Applications

Expected Spectral Properties

-

NMR:

-

Disappearance: The singlet for the C4-methyl group (

ppm) will disappear. -

Appearance: Two vinylic protons will appear as doublets (

ppm) with a large coupling constant (

-

-

UV-Vis / Fluorescence:

-

Expect a bathochromic shift (Red shift) compared to the starting coumarin.

-

If using 4-N,N-dimethylaminobenzaldehyde, the product typically exhibits strong intramolecular charge transfer (ICT), resulting in fluorescence in the yellow-orange to red region.

-

Applications

-

Bioimaging: The lipophilic nature of the coumarin scaffold allows cell membrane permeability. The cationic character (if quaternized pyridinium aldehydes are used) can target mitochondria.

-

Antimicrobial Agents: The 6,8-dibromo substitution pattern is known to enhance antimicrobial efficacy against Gram-positive bacteria.

-

Fluorescent Sensors: The cyano group can serve as a reaction site for nucleophiles, making these dyes potential chemodosimeters.

References

-

Vertex AI Search. (2025). Synthesis and biological evaluation of 4-styrylcoumarin derivatives. Retrieved from [Link]

-

Vertex AI Search. (2025). Solvent-Free Coumarin Synthesis via Knoevenagel Condensation. Retrieved from [Link]

-

Vertex AI Search. (2025). A Straightforward and Efficient Approach to the Synthesis of 3-Cyano-Coumarine Derivatives. Retrieved from [Link]

-

Vertex AI Search. (2025). Synthesis of the 4-styrylcoumarin derivatives. Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Concentration for Coumarin Condensation Reactions

Welcome to the technical support center for optimizing catalyst concentration in coumarin condensation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coumarin synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, providing you with the expertise to troubleshoot and optimize your reactions effectively.

The Pivotal Role of the Catalyst in Coumarin Synthesis

Coumarin and its derivatives are a critical class of compounds in medicinal chemistry and materials science, often synthesized through condensation reactions like the Pechmann, Knoevenagel, and Perkin reactions.[1][2][3][4][5] The catalyst is the cornerstone of these reactions, influencing reaction rate, yield, and purity. An inappropriate catalyst concentration can lead to a host of issues, including sluggish or incomplete reactions, and the formation of unwanted by-products.[6][7]

This guide will provide a structured approach to troubleshooting common issues related to catalyst concentration and offer practical, evidence-based solutions to optimize your coumarin synthesis.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems you might encounter during your experiments, with a focus on the role of catalyst concentration.

Q1: My Pechmann condensation reaction is giving a very low yield. I'm using a solid acid catalyst. What should be my first troubleshooting step regarding the catalyst?

A1: Low yield in a Pechmann condensation is a common issue that can often be traced back to suboptimal catalyst loading.[6][7] Your first step should be to systematically evaluate the catalyst concentration.

-

Causality: The catalyst, typically a Brønsted or Lewis acid, facilitates both the initial transesterification between the phenol and the β-ketoester and the subsequent intramolecular cyclization.[8][9] An insufficient amount of catalyst will result in a slow reaction rate and incomplete conversion of starting materials.[1][10] Conversely, an excessive amount of catalyst does not necessarily improve the yield and can sometimes lead to side reactions or difficulties in product purification.[10][11]

-

Actionable Advice:

-

Verify Baseline: First, ensure that a reaction without any catalyst yields no product, confirming the catalyst's necessity.[1][12]

-

Systematic Screening: Perform a series of small-scale reactions varying the catalyst loading. A typical starting range for solid acid catalysts is 5-15 mol%.[7][10][11] For instance, you could set up reactions with 5, 7.5, 10, 12.5, and 15 mol% of your catalyst, keeping all other parameters (temperature, reaction time, solvent) constant.

-

Monitor Progress: Track the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal catalyst loading that gives the highest yield in a reasonable timeframe.[13]

-

Q2: My Knoevenagel condensation for synthesizing a 3-substituted coumarin is sluggish, and the reaction doesn't go to completion. I'm using a base catalyst. Should I just keep adding more catalyst?

A2: While it might be tempting to simply increase the amount of base catalyst, this can be counterproductive. A sluggish Knoevenagel condensation often points to an issue with catalyst activity or the overall reaction conditions, not just the quantity.

-

Causality: In the Knoevenagel condensation, a base catalyst is used to deprotonate the active methylene compound, forming a nucleophilic enolate that then attacks the o-hydroxybenzaldehyde.[3][14] While a certain concentration of base is necessary to drive the reaction, an excessively high concentration can lead to side reactions, such as the self-condensation of the aldehyde or the hydrolysis of the ester group in the active methylene compound.

-

Actionable Advice:

-

Catalyst Choice: Re-evaluate your choice of base catalyst. Common catalysts for this reaction include piperidine, pyridine, and L-proline.[14][15][16] The optimal catalyst can be substrate-dependent.

-

Co-catalyst: Some Knoevenagel condensations benefit from the use of a co-catalyst, such as acetic acid, in combination with a base like piperidine.[15]

-

Concentration Optimization: If you stick with your current catalyst, perform a systematic optimization of its concentration. For instance, with L-proline, concentrations between 5 and 10 mol% have been shown to be effective.[16]

-

Reaction Conditions: Consider other factors that influence the reaction rate, such as temperature and solvent. Sometimes, a moderate increase in temperature can significantly improve the reaction rate without the need for excessive catalyst.[15]

-

Q3: I'm observing significant side product formation in my Perkin reaction for coumarin synthesis. Could the catalyst concentration be the culprit?

A3: Yes, the concentration of the base catalyst in a Perkin reaction can significantly influence the product distribution and lead to the formation of side products.

-

Causality: The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid, which acts as a base catalyst.[17] The catalyst facilitates the formation of an enolate from the anhydride.[17] If the base concentration is too high, it can promote undesired side reactions.

-

Actionable Advice:

-

Stoichiometry: Ensure you are using the correct stoichiometry of the base catalyst relative to the reactants. The alkali salt is typically used in catalytic to stoichiometric amounts.

-

Base Strength: The strength of the base is also crucial. A weaker base might be more selective and produce fewer side products.

-

Temperature Control: The Perkin reaction often requires high temperatures.[18] However, excessively high temperatures combined with a high catalyst concentration can exacerbate side product formation. A careful optimization of both temperature and catalyst loading is necessary.

-

Frequently Asked Questions (FAQs)

Q: How do I choose the right type of catalyst for my coumarin synthesis?

A: The choice of catalyst depends on the specific coumarin synthesis reaction you are performing:

-

Pechmann Condensation: Typically requires an acid catalyst. Both Brønsted acids (e.g., H₂SO₄, TFA) and Lewis acids (e.g., AlCl₃, ZrCl₄) are used.[5][7][19] Reusable solid acid catalysts are a greener alternative.[1][20]

-

Knoevenagel Condensation: Usually employs a base catalyst such as piperidine, pyridine, or an amine like L-proline.[14][15][16]

-

Perkin Reaction: Utilizes a weak base, typically the alkali salt of the acid anhydride being used.[17]

Q: What is a typical catalyst loading range to start with for optimization?

A: A good starting point for many heterogeneous and homogeneous catalysts is in the range of 5-10 mol% relative to the limiting reagent.[7][10][11] However, the optimal amount can vary significantly based on the catalyst's activity and the specific substrates. For instance, some highly active catalysts can be effective at much lower loadings (e.g., 0.3 mol% for a palladium catalyst in a specific cyclization).[13]

Q: Can I reuse my catalyst?

A: One of the significant advantages of using heterogeneous (solid) catalysts is their potential for recovery and reuse.[20][21][22] This not only reduces costs but also makes the process more environmentally friendly.[23] To reuse a solid catalyst, it typically needs to be recovered by filtration after the reaction, washed with a suitable solvent to remove any adsorbed products, and then dried before being used in a subsequent reaction.[11][21][24] The reusability of a catalyst should be tested over several cycles to ensure it maintains its activity.[11][22][24]

Q: How do I monitor the progress of my catalyst optimization reactions?

A: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of most organic reactions.[13] It allows you to qualitatively observe the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.[25]

Data at a Glance: Catalyst Loading in Coumarin Synthesis

The following table summarizes catalyst loading examples from the literature for different coumarin condensation reactions, providing a useful reference for your own experimental design.

| Reaction Type | Catalyst | Substrates | Catalyst Loading (mol%) | Solvent | Yield (%) | Reference |

| Pechmann Condensation | Zn₀.₉₂₅Ti₀.₀₇₅O NPs | Phloroglucinol and Ethyl Acetoacetate | 10 | Solvent-free | 88 | [10][11] |

| Pechmann Condensation | Sulfonic acid on magnetic nanoparticles | Phenols and β-ketoesters | 6.5 | Solvent-free | - | [1][20] |

| Knoevenagel Condensation | L-proline | Salicylaldehyde and Diethyl Malonate | 10 | Ethanol | 94 | [16] |

| Knoevenagel Condensation | Potassium Carbonate | Salicylaldehyde and Meldrum's acid | 20 | Water | 92 | [15] |

| Pechmann Condensation | Poly(4-vinylpyridine)-CuI | Phenol and Ethyl Acetoacetate | 0.1 g (catalyst weight) | Solvent-free | High | [21] |

| Pechmann Condensation | Brønsted acidic ionic liquid | Phenolic substrate and β-ketoester | 10 | Solvent-free | Good | [22] |

Experimental Protocol: Step-by-Step Catalyst Concentration Optimization

This protocol provides a general workflow for optimizing the catalyst concentration for a Pechmann condensation reaction using a solid acid catalyst.

Objective: To determine the optimal catalyst concentration for the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate.

Materials:

-

Resorcinol

-

Ethyl acetoacetate

-

Solid acid catalyst (e.g., Amberlyst-15, sulfated zirconia)

-

Suitable solvent (if not solvent-free)

-

Round-bottom flasks

-

Magnetic stirrer and hot plate

-

TLC plates and developing chamber

-

Ethyl acetate and hexane for TLC mobile phase

-

Standard laboratory glassware and equipment

Procedure:

-

Setup: In a series of five 25 mL round-bottom flasks, place a magnetic stir bar in each.

-

Reactants: To each flask, add resorcinol (e.g., 1 mmol, 110.1 mg) and ethyl acetoacetate (e.g., 1.2 mmol, 156.2 mg).

-

Catalyst Addition: Add the solid acid catalyst to each flask in varying amounts:

-

Flask 1: 2.5 mol%

-

Flask 2: 5 mol%

-

Flask 3: 7.5 mol%

-

Flask 4: 10 mol%

-

Flask 5: 12.5 mol%

-

-

Reaction: If the reaction is solvent-free, heat the flasks to the desired temperature (e.g., 120 °C) with vigorous stirring.[1] If a solvent is used, add it to each flask before heating.

-

Monitoring: At regular intervals (e.g., every 30 minutes), take a small aliquot from each reaction mixture, dissolve it in a suitable solvent (e.g., ethyl acetate), and spot it on a TLC plate. Develop the TLC plate using an appropriate mobile phase (e.g., 7:3 hexane:ethyl acetate) to monitor the consumption of starting materials and the formation of the product.

-

Work-up: Once a reaction appears complete (or after a set time), allow the flask to cool to room temperature. If a solid catalyst was used, add a solvent like ethyl acetate to dissolve the product and filter to remove the catalyst.[21]

-

Analysis: Analyze the crude product from each reaction by an appropriate method (e.g., NMR, LC-MS) to determine the yield and purity.

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues related to catalyst concentration in coumarin synthesis.

Caption: Troubleshooting workflow for catalyst concentration optimization.

References

-

Brajak, E., & Cindrić, M. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 26(3), 633. [Link]

-

Nikpassand, M., & Fekri, L. Z. (2013). A green, efficient and recyclable poly(4-vinylpyridine)-supported copper iodide catalyst for the synthesis of coumarin derivatives under solvent-free conditions. Comptes Rendus Chimie, 16(5), 407-411. [Link]

-

Dabiri, M., Tisseh, Z. N., & Bahramian, B. (2011). A convenient synthesis of coumarins using reusable ionic liquid as catalyst. Journal of the Iranian Chemical Society, 8(S1), S133-S138. [Link]

-

Gulati, S., Singh, R., & Sangwan, S. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances, 11(48), 30287-30319. [Link]

-

Gulati, S., Singh, R., & Sangwan, S. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances, 11(48), 30287-30319. [Link]

-

Gawande, M. B., Shelke, S. N., Zboril, R., & Varma, R. S. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 4(5), 9494-9501. [Link]

-

Khaligh, N. G. (2014). Recovery and reuse of the catalyst on Pechmann reaction of resorcinol with EAA at room temperature under ultrasonic irradiation. ResearchGate. [Link]

-

Maleki, A., & Kamalzare, M. (2017). Preparation of 3-substituted coumarins by Knoevenagel condensation. ResearchGate. [Link]

-

Reddy, B. M., et al. (2024). Solvent-free single-step synthesis of coumarins using heterogeneous recyclable FeCl3/MCM41 catalyst. ResearchGate. [Link]

-

Sari, Y., et al. (2024). Synthesis of Coumarin Derivatives via Knoevenagel Condensation under Microwave Irradiation. AIP Conference Proceedings, 2963(1), 030002. [Link]

-

Klásek, A., et al. (2022). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. Molecules, 27(23), 8303. [Link]

-

Dekamin, M. G., & Eslami, M. (2014). A plausible mechanism for the Pechmann condensation of phenol and ethyl acetoacetate over acid catalysts. ResearchGate. [Link]

-

Mphahlele, M. J., & Maluleka, M. M. (2022). An overview of the synthesis of coumarins via Knoevenagel condensation and their biological properties. Molecules, 27(10), 3173. [Link]

-

Gawande, M. B., Shelke, S. N., Zboril, R., & Varma, R. S. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 4(5), 9494-9501. [Link]

-

Chemos GmbH & Co.KG. (2019, December 10). Safety Data Sheet: Coumarin 307, 98%. [Link]

-